1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene
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Overview
Description
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative and halogenated alkenes.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts to facilitate the halogenation process.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under reflux conditions.
Major Products: The products depend on the specific reaction conditions but may include various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-2-methylpropene and 1-Bromo-4-chloro-2-methylbenzene
Uniqueness: The presence of both bromine and chlorine atoms in the same molecule makes it unique and potentially more reactive in certain chemical reactions.
Properties
CAS No. |
86705-95-5 |
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Molecular Formula |
C10H10BrCl |
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-bromo-4-(1-chloro-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10BrCl/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |
InChI Key |
IGSZPAUIHMBENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Br)Cl)C |
Origin of Product |
United States |
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